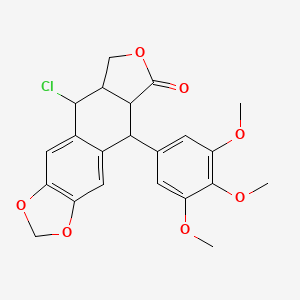

Podophyllotoxin chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClO7/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDMGTICYKMZRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284087 | |

| Record name | Podophyllotoxin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7401-22-1 | |

| Record name | Podophyllotoxin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Podophyllotoxin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of Podophyllotoxin Chloride and Its Halogenated Analogues

Influence of Halogen Position on Biological Activity Profiles

The introduction of halogen atoms at various positions on the podophyllotoxin (B1678966) scaffold has been shown to significantly modulate biological activity. Halogenation can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

For instance, the introduction of a halogen, such as bromine or iodine, at the C-7 position has been a common strategy for creating intermediates for further derivatization. chim.it These halogenated intermediates have been used to introduce a variety of nucleophilic moieties, including aliphatic and aromatic amines, leading to analogues with interesting cytotoxic properties. chim.it Some of these derivatives act as inhibitors of DNA-topoisomerase II, while others retain the tubulin polymerization inhibition mechanism of the parent podophyllotoxin. chim.it

Derivatives with a halogen atom at the C-7 position, in either the α or β configuration, have been shown to retain the cytotoxicity and mechanism of action of the parent compound. chim.it Furthermore, the synthesis of 4β-halogenated arylacylamido-4-deoxy-4′-demethylepipodophyllotoxin derivatives has been explored, with studies investigating their antitumor activity. nih.gov

The following table summarizes the influence of halogen substitution at different positions on the biological activity of podophyllotoxin derivatives.

| Position of Halogenation | Effect on Biological Activity | Reference |

| C-7 | Allows for further derivatization to produce compounds with cytotoxic properties. Can retain the parent compound's mechanism of action. | chim.it |

| C-4' | Can influence the molecule's interaction with its biological target. | mdpi.com |

| E-ring (meta-position) | Derivatives with bromine at the meta-position of the aromatic ring E have shown potent activity. | mdpi.com |

It is evident that the position of the halogen atom is a critical determinant of the biological activity profile of podophyllotoxin derivatives. Strategic placement of halogens can lead to compounds with enhanced potency and altered mechanisms of action.

Stereochemical Considerations and their Impact on Molecular Recognition and Bioactivity

The stereochemistry of the podophyllotoxin molecule, with its four chiral centers, is a critical factor governing its biological activity. nih.gov Subtle changes in the spatial arrangement of substituents can have profound effects on how the molecule interacts with its biological targets.

The configuration at C-1, C-2, and C-3 is crucial for activity, with the 1,2-cis and 2,3-trans configurations being particularly important for biological activity. mdpi.com The C-2 diastereomer of podophyllotoxin, for example, is nearly inactive. mdpi.com The axially placed E-ring is a key feature for the inhibition of tubulin polymerization. nih.gov

While the stereochemistry at C-1, C-2, and C-3 is critical, the configuration at C-4 is considered less important for some aspects of bioactivity. mdpi.comnih.gov This is evidenced by the fact that the semisynthesis of the clinically used drugs etoposide (B1684455) and teniposide (B1684490) can utilize starting materials with different stereochemistry at C-4. mdpi.comnih.gov However, for other derivatives, the stereochemistry at C-4 can define the molecule's mechanism of action. nih.govencyclopedia.pub For example, 4β-OH (epipodo) derivatives have shown greater cytotoxicity than their corresponding 4α-OH (podo) analogs. nih.gov

The trans-fused γ-lactone D ring is another strict requirement for the antitumor activity of podophyllotoxin. nih.govpharmacophorejournal.com Isomerization of this ring to the biologically inactive cis-lactone, as seen in picropodophyllotoxin, leads to a significant loss of activity. pharmacophorejournal.comtandfonline.com

The following table highlights key stereochemical features and their impact on bioactivity:

| Stereochemical Feature | Impact on Bioactivity | Reference(s) |

| C-1, C-2, C-3 Configuration | Crucial for activity; 1,2-cis and 2,3-trans are important. | mdpi.com |

| C-4 Configuration | Can be less critical for some derivatives but can also define the mechanism of action for others. | mdpi.comnih.govnih.govencyclopedia.pub |

| E-ring Orientation | Axial placement is essential for tubulin polymerization inhibition. | nih.gov |

| D-ring Fusion | Trans-fused lactone is required for antitumor activity. | nih.govpharmacophorejournal.com |

These findings underscore the importance of precise stereochemical control in the design of new podophyllotoxin-based therapeutic agents.

Impact of Modifications on Specific Rings (A, B, C, D, E) in Halogenated Podophyllotoxin Derivatives

The five-ring system of podophyllotoxin provides multiple sites for chemical modification, each with the potential to alter the compound's biological profile. nih.govpharmacophorejournal.com

The C-4 position of the C-ring has been a primary target for modification, particularly through esterification. nih.govtandfonline.com Studies have shown that introducing ester substituents at this position can significantly impact the molecule's potency. tandfonline.comnih.govchemrxiv.org

A systematic study of C-4 ester analogues revealed a clear trend: increasing the steric bulk of the ester group leads to a decrease in antiproliferative activity against human cancer cells. tandfonline.comchemrxiv.orgresearchgate.net For example, smaller esters, such as an acetate (B1210297) analog, exhibit in vitro activity profiles very similar to that of the parent podophyllotoxin, while larger esters like hexanoate (B1226103) and pivaloate esters are significantly less potent. chemrxiv.org

Interestingly, while increased steric hindrance at C-4 reduces potency in cell-based assays, it has a much lesser impact on the inhibition of tubulin polymerization in cell-free systems. tandfonline.comnih.govchemrxiv.org This suggests that the observed decrease in cellular activity may be related to factors such as cytosolic and membrane distribution rather than a direct effect on the binding interaction with tubulin. chemrxiv.orgchemrxiv.org

The table below summarizes the effect of C-4 esterification on the activity of podophyllotoxin analogues:

| C-4 Ester Substituent | Effect on Antiproliferative Activity | Reference(s) |

| Small Esters (e.g., Acetate) | High activity, comparable to podophyllotoxin. | chemrxiv.org |

| Large Esters (e.g., Hexanoate, Pivaloate) | Significantly reduced potency. | chemrxiv.org |

These findings highlight the delicate balance between steric factors and biological activity at the C-4 position.

The introduction of nitrogen-containing heterocycles into the C-ring of the podophyllotoxin skeleton has emerged as a promising strategy for developing new derivatives with enhanced biological properties. researchgate.netresearchgate.net These modifications can lead to compounds with improved cytotoxicity and altered mechanisms of action.

Several types of nitrogen-containing heterocycles have been incorporated, including:

Imidazole (B134444) and Triazole: Podophyllotoxin derivatives bearing imidazole, methylimidazole, or 1,2,4-triazole (B32235) have been synthesized and shown to possess cytotoxic activity against various human cancer cell lines. researchgate.netmdpi.com Podophyllotoxin-imidazolium and podophyllotoxin-1,2,4-triazolium salts have demonstrated notable antitumor activity. researchgate.net

Piperazine (B1678402) and Pyridine (B92270): Derivatives containing piperazine or pyridine moieties have also been investigated. chim.itmcmaster.ca For example, podophyllotoxin analogues with a carbamate (B1207046) group bearing a piperazine or morpholine (B109124) have shown IC50 values in the submicromolar range. chim.itmcmaster.ca

Aza-podophyllotoxins: The replacement of a carbon atom in the C-ring with a nitrogen atom to create aza-podophyllotoxins has been a significant area of research. mdpi.comrsc.org 4-Aza-podophyllotoxins, in particular, have attracted considerable attention due to their ability to induce cell cycle arrest and apoptosis. rsc.org The γ-butyrolactone D ring remains crucial for the biological activity of these aza-derivatives. rsc.org

The following table provides examples of C-ring modifications with nitrogen-containing heterocycles and their observed effects:

| Heterocycle | Position of Introduction | Biological Effect | Reference(s) |

| Imidazole, 1,2,4-Triazole | C-7 | Cytotoxic against human cancer cell lines. | researchgate.netmdpi.com |

| Piperazine, Morpholine | C-7 (via carbamate linker) | Submicromolar IC50 values. | chim.itmcmaster.ca |

| Aza- (Nitrogen in ring) | C-4 | Potent antitumor activity, cell cycle arrest. | rsc.org |

The incorporation of nitrogen heterocycles offers a versatile approach to fine-tuning the biological activity of podophyllotoxin derivatives.

While the C-ring is a major focus of modification, the D-ring (lactone ring) and E-ring (trimethoxyphenyl ring) also play crucial roles in the biological activity of podophyllotoxin and its analogues. researchgate.netresearchgate.netnih.gov

D-ring (Lactone Ring): The trans-fused γ-lactone D-ring is generally considered essential for the antitumor activity of podophyllotoxin. nih.govpharmacophorejournal.com Opening of this lactone ring typically leads to a decrease in cytotoxicity. nih.gov However, some D-ring opened deoxypodophyllotoxin (B190956) derivatives have shown selective cytotoxicity against certain cell lines. mdpi.com Modifications of the D-ring, such as the formation of an ethyl hydrazide derivative, have been explored, though most delactonized derivatives are less cytotoxic than the parent compound. nih.gov In the case of 4-aza-podophyllotoxins, the γ-butyrolactone D-ring remains vital for their biological activity, playing a key role in tubulin binding. rsc.org

E-ring (Trimethoxyphenyl Ring): The trimethoxyphenyl E-ring is also critical for activity. pharmacophorejournal.com The 3,4,5-trimethoxy substitution pattern is generally associated with an improvement in cytotoxicity. rsc.org Modifications to the E-ring, such as the bioisosteric replacement of the phenolic ring with nitrogen-containing heterocycles like pyrazoles and triazoles, have been investigated to overcome issues of reduced drug bioavailability. mdpi.comsemanticscholar.org In a series of E-ring modified derivatives, those with a bromine atom at the meta-position of the aromatic E-ring showed potent activity. mdpi.comsemanticscholar.org

The table below summarizes key findings related to D-ring and E-ring modifications:

| Ring | Modification | Effect on Biological Activity | Reference(s) |

| D-ring | Opening of the lactone | Generally reduces cytotoxicity, though some exceptions exist. | mdpi.comnih.gov |

| E-ring | 3,4,5-trimethoxy substitution | Generally improves cytotoxicity. | rsc.org |

| E-ring | Bromination at meta-position | Potent activity observed in some derivatives. | mdpi.comsemanticscholar.org |

These studies demonstrate that while the core structure of the D and E rings is important, strategic modifications can still lead to compounds with interesting biological profiles.

C-Ring Modifications: Introduction of Nitrogen-Containing Heterocycles (e.g., Imidazole, Triazole, Piperazine, Pyridine).

Quantitative Structure-Activity Relationship (QSAR) Analyses for Halogenated Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. juit.ac.inresearchgate.net For podophyllotoxin and its derivatives, QSAR models have been developed to predict their cytotoxicity and to guide the design of new, more potent analogues. juit.ac.inresearchgate.net

Several QSAR studies have been conducted on various series of podophyllotoxin derivatives. juit.ac.inresearchgate.net These studies often utilize physicochemical properties and molecular descriptors to build predictive models. For example, the hydrophobic properties of the molecules have been identified as an important factor in determining their activity. researchgate.net

In one study, QSAR models were developed for two series of podophyllotoxin derivatives against four different cancer cell lines, showing good correlative and predictive abilities. researchgate.net Another study focused on epipodophyllotoxin (B191179) derivatives, using the variable selection k-nearest neighbor (kNN) QSAR method to model their activity. google.com This approach has also been used to develop predictive QSAR models for the inhibition of human topoisomerase IIα by epipodophyllotoxin analogues. juit.ac.in

The development of such models is crucial for:

Predicting the activity of novel compounds: QSAR models can be used to virtually screen new designs before they are synthesized, saving time and resources. juit.ac.in

Understanding the mechanism of action: By identifying the key structural features that contribute to activity, QSAR can provide insights into how these molecules interact with their biological targets.

Rational drug design: The information gleaned from QSAR studies can be used to rationally design new derivatives with improved potency and selectivity. researchgate.net

While specific QSAR models for "podophyllotoxin chloride" are not extensively detailed in the provided context, the principles and methodologies applied to other podophyllotoxin derivatives are directly applicable. The inclusion of halogenated derivatives in QSAR studies would involve descriptors that account for the electronic and steric effects of the halogen atoms.

Conformational Analysis and its Correlation with Biological Profile

The three-dimensional structure, or conformation, of podophyllotoxin and its analogues is a critical determinant of their biological activity. The specific spatial arrangement of the molecule's four-ring system and its substituent groups governs its ability to bind effectively to its cellular targets, primarily tubulin and DNA topoisomerase II. nih.govnih.gov The introduction of halogen atoms into the podophyllotoxin scaffold can significantly alter its conformation through steric and electronic effects, thereby modulating its biological profile.

Conformational analysis of podophyllotoxin derivatives is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational molecular modeling. nih.govmdpi.comresearchgate.net X-ray analysis has been instrumental in unambiguously identifying the steric configurations of various derivatives. researchgate.net Such studies have revealed that even within a single crystal, different molecules of the same compound can exhibit conformational variations, highlighting the molecule's flexibility. mdpi.com The orientation of the pendant trimethoxyphenyl E-ring relative to the rigid tetracyclic core is particularly important for activity. mdpi.com

The biological activity of these compounds is profoundly linked to the stereochemistry at positions C-1, C-2, C-3, and C-4 of the lignan (B3055560) backbone. For instance, podophyllotoxin's epimer at C-1, picropodophyllotoxin, is nearly inactive, demonstrating the crucial role of the trans-fused lactone ring for potent cytotoxic activity. semanticscholar.org Modifications at the C-4 position have been a major focus of structure-activity relationship (SAR) studies, as this position allows for the introduction of various substituents, including halogenated moieties, to modulate activity and overcome drug resistance. nih.gov

The introduction of halogens can influence the biological profile in several ways. In some cases, halogenation leads to a decrease in activity. For example, in a series of arylthioindole inhibitors of tubulin, which share a binding site with colchicine (B1669291), the addition of a halogen atom at position 5 resulted in a significant reduction in the binding affinity to tubulin and a corresponding decrease in cytotoxicity. csic.es Conversely, halogenation can be a key feature in highly potent derivatives. Studies on 4'-demethylepipodophyllotoxin (B1664165) analogues have shown that introducing halogenated anilino groups at the C-4 position can produce potent inhibitors of human DNA topoisomerase II. acs.org Similarly, certain 4-aza-2,3-dehydropodophyllotoxin derivatives, which feature a modified C-ring, have demonstrated cytotoxicity against various cancer cell lines. vjs.ac.vn

The data presented in the following table summarizes findings on the relationship between the conformational and structural aspects of specific halogenated podophyllotoxin analogues and their observed biological effects.

Table 1: Conformational and Biological Activity Data of Halogenated Podophyllotoxin Analogues

| Compound/Analogue Class | Halogen Modification | Key Conformational Aspect / SAR Finding | Biological Profile |

| 4β-Anilino-4'-demethylepipodophyllotoxin Derivatives | Introduction of 4-hydroxylated and 4-halogenated anilino groups at the C-4 position. | The substituent at C-4 directly influences interaction with the target enzyme. | Potent inhibitors of human DNA topoisomerase II. acs.org |

| Arylthioindole (ATI) Analogues | Halogen atom (Cl, Br) at position 5 of the indole (B1671886) moiety. | The halogen substitution reduces the free energy of binding to tubulin. | Reduced cytotoxicity and inhibition of tubulin polymerization compared to non-halogenated analogues. csic.es |

| Podophenazine Derivatives | Dichloro-substitution on the phenazine (B1670421) ring fused to the podophyllotoxin core. | The planar phenazine ring system alters the overall molecular geometry. | Act as novel DNA topoisomerase II inhibitors. vjs.ac.vn |

| Haloacyl-Podophyllotoxin Hybrids | Podophyllotoxin is derivatized using a chloro- or bromoacyl chloride intermediate. | The halogen serves as a leaving group for coupling, with the final structure's conformation depending on the linked molecule. | The biological activity is hybrid-dependent; for example, some coumarin (B35378) hybrids show antiproliferative activity. nih.gov |

Computational Chemistry and Drug Design Approaches for Podophyllotoxin Chloride

Molecular Docking Simulations for Target Interactions (e.g., Tubulin, Topoisomerase II, Kinases)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In drug discovery, it is instrumental in understanding how a ligand, such as a podophyllotoxin (B1678966) derivative, interacts with its macromolecular target. The primary targets for podophyllotoxin and its derivatives are tubulin and topoisomerase II. nih.govmdpi.com

Research has shown that podophyllotoxin derivatives interact more effectively with tubulin than with topoisomerase II. nih.gov Docking studies reveal that these compounds fit well into the colchicine (B1669291) binding site at the interface between the α and β subunits of tubulin. rsc.org This interaction is critical for its antimitotic activity, as it inhibits the polymerization of microtubules necessary for cell division. mdpi.com For instance, molecular docking simulations of various podophyllotoxin derivatives have shown significant binding energies, indicating strong and stable interactions with tubulin. One study reported a binding energy of -9.22 kcal/mol for the parent podophyllotoxin with α,β-tubulin (PDB ID: 1SA0). rsc.org In another study, the greatest docking score for a series of derivatives against tubulin (PDB ID: 6NNG) was -12.200, compared to -4.511 against topoisomerase II (PDB ID: 3QX3), further suggesting that tubulin is the primary target. nih.gov

While the parent podophyllotoxin primarily targets tubulin, its semi-synthetic derivatives, like etoposide (B1684455), are known inhibitors of topoisomerase II. mdpi.comrsc.org Molecular docking has been used to explore this dual activity. For example, a novel hybrid compound combining features of podophyllotoxin and etoposide was shown to have a high binding affinity for both tubulin and topoisomerase II, with docking energies comparable to or even exceeding the reference compounds. mdpi.com Similarly, fluorinated podophyllotoxin-naphthoquinone derivatives were shown in docking studies to participate in the same key interactions as etoposide with both topoisomerase and DNA. researchgate.net

Beyond these two primary targets, docking studies have explored interactions with other proteins like kinases. For example, a podophyllotoxin derivative, E5, was shown through molecular docking to bind not only to the colchicine site of tubulin but also to Akt, a key kinase in the PI3K/Akt signaling pathway, suggesting a multi-targeted mechanism. tandfonline.com

| Compound/Derivative | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interactions/Findings |

|---|---|---|---|

| Podophyllotoxin Derivatives | Tubulin (6NNG) | -12.200 | Significantly higher affinity for tubulin over topoisomerase II. nih.gov |

| Podophyllotoxin Derivatives | Topoisomerase II (3QX3) | -4.511 | Lower binding affinity compared to tubulin. nih.gov |

| Podophyllotoxin | α,β-Tubulin (1SA0) | -9.22 | Forms π–π stacking with TYR224 residue. rsc.org |

| Derivative 6n | α,β-Tubulin (1SA0) | -9.39 | Showed a greater binding energy than the parent podophyllotoxin. rsc.org |

| Podophyllotoxin | Topoisomerase II | -9.45 | Showed a strong binding affinity. frontiersin.org |

| Novel Hybrid (Compound 4) | Tubulin | -10.23 | Higher binding energy than podophyllotoxin (-9.98 kcal/mol) in the same study. mdpi.com |

| Novel Hybrid (Compound 4) | Topoisomerase II | -12.01 | Binding energy highly similar to etoposide (-12.51 kcal/mol). mdpi.com |

| Fluorinated Derivative (8a/8b) | Topoisomerase II (3QX3) | Acceptable | Participated in the same key interactions as etoposide. researchgate.net |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic picture of the ligand-protein interaction. mdpi.com These simulations model the movement of atoms and molecules over time, offering insights into the stability of the docked pose, the conformational changes induced by binding, and the free energy of binding. nih.govchemrxiv.org

MD simulations have been crucial in validating the docking results for podophyllotoxin derivatives. Studies have shown that the complexes formed between podophyllotoxin derivatives and tubulin are stable throughout the simulation period. nih.gov In contrast, when simulated with topoisomerase II, some ligands have been observed to shift from their initial binding site to the DNA binding site, suggesting a different and perhaps less stable interaction mechanism. nih.gov The stability of these complexes can be quantified by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of the simulation. mdpi.comnih.gov

For instance, a 100 ns MD simulation was used to validate the bonding strength and stability of docked complexes, confirming that the ligand remains stably bound. researchgate.net The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is frequently used in conjunction with MD simulations to calculate the binding free energy, which provides a more accurate estimation of binding affinity than docking scores alone. researchgate.net This analysis considers various energy components, including van der Waals, electrostatic, polar solvation, and nonpolar solvation energies. researchgate.net

These simulations can reveal subtle but critical aspects of the binding mechanism. For example, MD simulations of a novel podophyllotoxin hybrid in the colchicine site of tubulin showed a significant decrease in the interaction energies between the α- and β-tubulin subunits, providing a mechanistic explanation for how the compound impairs tubulin dimerization. mdpi.com

| Compound/Derivative | Target Protein | Simulation Findings |

|---|---|---|

| Podophyllotoxin Derivatives | Tubulin | Derivatives engage steadily with the protein, indicating stable binding. nih.gov |

| Podophyllotoxin Derivatives | Topoisomerase II | Ligands tend to shift from the initial protein binding site to the DNA binding site. nih.gov |

| Novel Hybrid (Compound 4) | Tubulin | Binding of the hybrid in the colchicine site significantly decreases the interaction energy between α- and β-tubulin subunits. mdpi.com |

| General Ligand-Protein Complexes | Various | MD simulations serve as an effective filter to distinguish correct binding poses from decoys generated by docking. nih.gov |

In Silico Screening and Virtual Ligand Design for Novel Halogenated Analogues

In silico screening and virtual ligand design are powerful strategies for discovering novel drug candidates from large compound libraries or for designing new molecules with specific desired properties. nih.govoptibrium.com This approach is particularly valuable for designing analogues of natural products like podophyllotoxin, where specific modifications can enhance activity or reduce toxicity. researchgate.net The design of halogenated analogues, including theoretical chlorinated derivatives, is a promising area of research.

The introduction of halogen atoms, such as chlorine, into a drug molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. researchgate.net Quantum chemical methods suggest that halogen bonding, a non-covalent interaction involving a halogen atom, can contribute significantly to the binding energy of a ligand-protein complex. frontiersin.org Studies on related compounds have noted that the presence of halogen and methoxy (B1213986) groups can enhance enzyme binding and stability. researchgate.net This provides a strong rationale for the virtual design and screening of halogenated podophyllotoxin analogues.

A typical workflow for designing novel halogenated analogues would involve several computational steps. The process starts with a parent structure, such as podophyllotoxin, and systematically adds halogen atoms at various positions. These newly designed virtual compounds are then subjected to filtering based on drug-likeness criteria, such as Lipinski's rule of five, to ensure they possess favorable pharmacokinetic properties. biorxiv.org The promising candidates are then docked into the target protein (e.g., tubulin) to predict their binding affinity and orientation. The best-ranked compounds from docking would then undergo more rigorous analysis, such as MD simulations and binding free energy calculations, to confirm their potential before being selected for chemical synthesis and biological testing. nih.gov

| Computational Step | Purpose and Methodology |

|---|---|

| Virtual Library Generation | Systematic introduction of halogen (e.g., chlorine) atoms onto the podophyllotoxin scaffold using chemical structure editors. |

| Drug-Likeness Filtering | Screening of the virtual library for compounds that adhere to principles like Lipinski's rule of five to predict oral bioavailability. biorxiv.org |

| Molecular Docking | High-throughput virtual screening of the filtered library against the target protein (e.g., tubulin) to identify compounds with high predicted binding affinity. frontiersin.org |

| Refinement and Rescoring | The top-ranked poses from docking are further refined and rescored using more advanced scoring functions or methods like MM/PBSA. researchgate.net |

| Molecular Dynamics (MD) Simulation | The most promising candidates are subjected to MD simulations to assess the stability of the ligand-protein complex and calculate binding free energies. nih.govnih.gov |

| Candidate Selection | Selection of a small number of high-potential halogenated analogues for chemical synthesis and subsequent in vitro biological evaluation. |

Network Pharmacology and Systems Biology Approaches for Mechanism Elucidation

Network pharmacology and systems biology offer a holistic approach to understanding drug action by analyzing the complex web of interactions between a drug, its targets, and the broader biological network of a disease. mdpi.com This is a departure from the traditional "one drug, one target" paradigm and is particularly well-suited for multi-target natural products like podophyllotoxin. nih.govplos.org

In a study on triple-negative breast cancer, network pharmacology combined with gene expression data analysis identified Polo-like kinase 1 (PLK1), Cyclin Dependent Kinase 1 (CDK1), and Cell Division Cycle 20 (CDC20) as key target genes of podophyllotoxin. nih.gov These targets are all critically involved in regulating the cell cycle, and their inhibition by podophyllotoxin helps to explain its ability to induce cell cycle arrest and apoptosis. nih.gov The study confirmed that podophyllotoxin treatment led to a decrease in the mRNA levels of PLK1, CDC20, and CDK1. nih.gov

Systems biology approaches can also integrate data from multiple "omics" platforms to build a comprehensive picture of a drug's effects. Such an approach can serve as a powerful tool to integrate data and identify new indicators of a compound's activity or toxicity by analyzing the interconnectedness of various biological pathways. mdpi.com

| Approach | Key Findings for Podophyllotoxin | Identified Key Targets/Pathways |

|---|---|---|

| Network Pharmacology & GEO Database Analysis | Identified key target genes of podophyllotoxin in triple-negative breast cancer. nih.gov | PLK1, CDC20, CDK1. nih.gov |

| KEGG Pathway Analysis | Showed that the key target genes are primarily enriched in the cell cycle pathway. nih.gov | Cell Cycle Pathway. nih.gov |

| Integrated "Drug-Target-Disease" Network Construction | Provides a holistic view of the multiple targets and pathways affected by podophyllotoxin. mdpi.comnih.gov | Targets related to cancer, lipid and atherosclerosis, and viral infection. plos.org |

| Systems Biology Integration | Connects molecular interactions to systemic effects, helping to elucidate complex mechanisms of action. mdpi.com | Analysis of interconnected pathways to understand the drug's overall effect. mdpi.com |

Analytical Methodologies for Podophyllotoxin Chloride and Its Metabolites/derivatives

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a fundamental tool for separating the components of a mixture. For podophyllotoxin (B1678966) chloride and its analogues, several high-resolution chromatographic methods have been developed and validated.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of podophyllotoxin and its derivatives. phytojournal.com These methods offer high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC):

HPLC methods for podophyllotoxin analysis typically utilize a reversed-phase C18 column. phytojournal.com The mobile phase often consists of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous component, sometimes with a pH modifier like formic or phosphoric acid to improve peak shape and resolution. phytojournal.comjfda-online.combiorxiv.org Detection is commonly performed using a UV detector, with wavelengths set around 280 nm or 290 nm providing good sensitivity for these compounds. phytojournal.combiorxiv.org Isocratic elution (constant mobile phase composition) can be used for simpler separations, while gradient elution (varying mobile phase composition) is employed for complex mixtures containing multiple derivatives with different polarities. phytojournal.combiorxiv.org The flow rate is typically maintained around 1.0 mL/min. phytojournal.combiorxiv.org

A developed HPLC-UV method demonstrated linearity in the concentration range of 42.5 µg/ml to 850 µg/ml with a high correlation coefficient (R² > 0.998). phytojournal.com In another study, a method was developed for a new podophyllotoxin derivative, NK 611, with a detection limit of 10 ng/ml and a quantification limit of 35 ng/ml in plasma. nih.gov The recovery of this derivative from plasma samples was approximately 80%. nih.gov For the simultaneous analysis of podophyllotoxin, quercetin, and kaempferol, an HPLC method was developed with limits of detection of 2.40 ng/mL for podophyllotoxin. fda.gov.tw

Interactive Data Table: HPLC Methods for Podophyllotoxin Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Reversed-phase C18 | Chrompack C18 | Cosmosil 5C18-MS |

| Mobile Phase | Methanol:Water (62:38 v/v) phytojournal.com | Acetonitrile:20 mM phosphate (B84403) buffer, pH 7 (30:70, v/v) nih.gov | 0.25% Formic acid-Methanol (gradient) jfda-online.com |

| Flow Rate | 0.9 ml/min phytojournal.com | Not Specified | Not Specified |

| Detection | UV at 280 nm phytojournal.com | UV nih.gov | Photodiode Array and Tandem Mass Spectrometer jfda-online.com |

| Linear Range | 42.5 - 850 µg/ml phytojournal.com | 100 - 1000 ng/ml nih.gov | 2.08 - 104 µg/mL jfda-online.com |

| LOD | Not Specified | 10 ng/ml nih.gov | 2.40 ng/mL jfda-online.com |

| LOQ | Not Specified | 35 ng/ml nih.gov | 8.01 ng/mL jfda-online.com |

Ultra-Performance Liquid Chromatography (UPLC):

UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), allowing for higher separation efficiency, faster analysis times, and reduced solvent consumption compared to traditional HPLC. nih.govtandfonline.com For the analysis of podophyllotoxin and deoxypodophyllotoxin (B190956), a Waters ACQUITY UPLC™ system with a BEH Shield RP18 column has been used. nih.govtandfonline.comtandfonline.com The mobile phase can be a gradient of water with formic acid and methanol. akjournals.com This technique is particularly valuable for quantifying these lignans (B1203133) in complex plant extracts. nih.govtandfonline.com In one study, UPLC was used to quantify podophyllotoxin and deoxypodophyllotoxin in various Juniperus species, demonstrating its utility in screening for alternative sources of these compounds. nih.govtandfonline.comtandfonline.comresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. researchgate.nettandfonline.com For podophyllotoxin analysis, silica (B1680970) gel 60F254 plates are commonly used as the stationary phase. researchgate.netakjournals.com A variety of mobile phases have been employed, including dichloromethane–methanol–formic acid (9.5:0.5:0.5 v/v/v) and toluene–ethyl acetate (B1210297)–acetic acid (15.0:7.5:0.5, v/v). researchgate.netakjournals.com Densitometric scanning at a specific wavelength, such as 292 nm or 254 nm, is used for quantification. researchgate.netakjournals.com

HPTLC methods have been validated for the quantification of podophyllotoxin with linearity observed in ranges such as 150–2400 ng per spot. researchgate.net The limit of detection and quantification for podophyllotoxin can be in the nanogram range. akjournals.com For instance, one method reported a limit of detection of 250-617 ng per band and a limit of quantitation of 856-1974 ng per band. akjournals.com Recovery studies have shown excellent accuracy, with average recoveries often exceeding 96%. researchgate.netakjournals.com

Interactive Data Table: HPTLC Methods for Podophyllotoxin Analysis

| Parameter | Method 1 researchgate.net | Method 2 akjournals.com | Method 3 tandfonline.com |

| Stationary Phase | Silica gel plate | Silica gel 60F254 plates | RP-18 F254 TLC plates |

| Mobile Phase | Dichloromethane–methanol–formic acid (9.5:0.5:0.5 v/v/v) | Toluene–ethyl acetate–acetic acid (15.0:7.5:0.5, v/v) | Acetonitrile–water (4:6, v/v) |

| Detection | Densitometric evaluation at 292nm | Densitometric determination at 254 nm | Densitometric analysis at 217 nm |

| Linear Range | 150–2400 ng spot⁻¹ | 1–8 μg per band | Not Specified |

| LOD | Not Specified | 250–617 ng per band | Not Specified |

| LOQ | Not Specified | 856–1974 ng per band | Not Specified |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. jfda-online.comlibretexts.org It offers advantages such as high efficiency, small sample volume requirements, and rapid analysis times. jfda-online.com In the context of podophyllotoxin analysis, Capillary Zone Electrophoresis (CZE) is the most common mode used. libretexts.org The separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (buffer). libretexts.org While specific methods for "podophyllotoxin chloride" are not detailed in the provided results, CE has been successfully applied to the analysis of podophyllotoxin and its derivatives. acs.org

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound and its derivatives. These methods provide detailed information about the molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to characterize podophyllotoxin and its derivatives. derpharmachemica.com

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For podophyllotoxin derivatives, characteristic signals in the ¹H NMR spectrum include those for aromatic protons, methoxy (B1213986) groups, and protons within the lignan (B3055560) skeleton. derpharmachemica.comscienceopen.comdovepress.comraco.cat For example, in dimeric podophyllotoxin derivatives, the proton at C-4 of the podophyllotoxin scaffold typically appears as a doublet between 5.85 and 6.22 ppm. dovepress.com

¹³C NMR: Provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift values are indicative of the carbon's hybridization and chemical environment. derpharmachemica.comdovepress.comraco.cat In dimeric podophyllotoxin derivatives, the triazole ring is confirmed by a pair of carbon signals around 145 ppm and 124 ppm. dovepress.com

Interactive Data Table: Representative NMR Data for a Podophyllotoxin Derivative

| Atom | ¹H NMR (δ, ppm) raco.cat | ¹³C NMR (δ, ppm) raco.cat |

| H-6 | 6.67 (s) | - |

| H-3 | 6.52 (s) | 110.7 |

| H-2', 6' | 6.35 (s) | 108.4 |

| -OCH₂O- | 5.95 (d, J=12.0 Hz) | 101.4 |

| H-7' | 4.60 (s) | 43.9 |

| H-9a | 4.46 (s) | - |

| H-9b | 3.92 (s) | - |

| 4'-OCH₃ | 3.81 (s) | 61.0 |

| 3',5'-OCH₃ | 3.75 (s) | 56.4 |

| C-9' | - | 175.1 |

| C-3', 5' | - | 152.7 |

| C-5 | - | 147.2 |

| C-4 | - | 146.9 |

Mass Spectrometry (MS) (e.g., LC-MS/MS)

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like Liquid Chromatography (LC-MS or LC-MS/MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. jfda-online.comderpharmachemica.comoup.com

In the analysis of podophyllotoxin and its derivatives, Electrospray Ionization (ESI) is a commonly used ionization source. derpharmachemica.comscienceopen.comtandfonline.com The mass spectrometer detects the mass-to-charge ratio (m/z) of the ionized molecules. For podophyllotoxin, characteristic ions observed in positive ion mode include the protonated molecule [M+H]⁺ (m/z 415.139), the ammonium (B1175870) adduct [M+NH₄]⁺ (m/z 432.1652), and the sodium adduct [M+Na]⁺ (m/z 437.1209). tandfonline.complos.org

Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. jfda-online.comoup.com This fragmentation pattern is unique to the molecule and can be used for definitive identification. jfda-online.comoup.com For instance, the fragmentation of podophyllotoxin glycosides can reveal the loss of the sugar moiety, confirming the core lignan structure. oup.com LC-MS/MS methods have been developed for the simultaneous determination of podophyllotoxin and other related compounds in plant extracts. jfda-online.comfda.gov.twjfda-online.comproquest.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for the structural characterization of podophyllotoxin and its derivatives, including this compound. asianpubs.orgmdpi.com This method identifies functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum provides a unique molecular fingerprint, allowing for the confirmation of structure and the identification of structural modifications. researchgate.net

The IR spectra of podophyllotoxin derivatives are typically recorded using spectrophotometers such as the Shimadzu 8300 or a Nicolet FT-IR 5DX. asianpubs.orgmdpi.com Samples are often prepared as a mull in Nujol or as a potassium bromide (KBr) pellet. asianpubs.orgmdpi.comrsc.org

In the synthesis of podophyllotoxin derivatives, IR spectroscopy is used to confirm the chemical transformation. For instance, the synthesis of derivatives bearing pyrimidine (B1678525) moieties showed the appearance of new peaks corresponding to the newly formed functional groups. derpharmachemica.com Key spectral regions of interest for podophyllotoxin and its derivatives include:

C-O Stretching: Strong absorptions in the 1300–1000 cm⁻¹ range are indicative of the various ether, ester, and alcohol groups present in the molecule. derpharmachemica.comuc.edu

C=O Stretching: The lactone ring in the podophyllotoxin skeleton exhibits a characteristic strong absorption band for the carbonyl group, typically in the 1750-1730 cm⁻¹ region for esters. uc.edu

Aromatic C=C Stretching: Absorptions in the 1600-1475 cm⁻¹ region correspond to the aromatic rings. uc.edu

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed between 3100-3050 cm⁻¹ and 3000-2850 cm⁻¹, respectively. uc.edu

When podophyllotoxin is converted to a derivative like this compound, the introduction of the chlorine atom would be expected to produce a characteristic absorption band for the C-Cl bond. Generally, C-Cl stretching vibrations appear in the 800–600 cm⁻¹ region of the IR spectrum. uc.edu The synthesis of other halogenated derivatives has shown new peaks appearing in the 700-800 cm⁻¹ range, attributed to the C-halogen frequency, substantiating the formation of the product. derpharmachemica.com Therefore, IR spectroscopy serves as a definitive method to confirm the successful synthesis of this compound and other derivatives by identifying the disappearance of reactant functional group peaks (like the hydroxyl group O-H stretch around 3500-3200 cm⁻¹) and the appearance of new characteristic peaks. derpharmachemica.comnih.gov

Method Validation Parameters for Analytical Procedures (e.g., Linearity, Accuracy, Precision, Limit of Detection, Limit of Quantification, Robustness)

The validation of analytical procedures is essential to ensure that they are suitable for their intended purpose, providing reliable, reproducible, and accurate data for the quantification of podophyllotoxin in various samples. wjarr.com Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, which outline specific parameters to be evaluated. phytojournal.comresearchgate.net High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common techniques for which validated methods for podophyllotoxin have been developed. phytojournal.comresearchgate.netresearchgate.net

Linearity & Range: Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. This is typically evaluated by analyzing a series of dilutions of a standard solution. For podophyllotoxin, excellent linearity has been demonstrated for both HPLC and HPTLC methods.

An HPLC-UV method showed a high correlation coefficient (R² > 0.998) over a concentration range of 42.5 µg/mL to 850 µg/mL. phytojournal.comresearchgate.net

An HPTLC method established a linear relationship in the concentration range of 150–2400 ng/spot. researchgate.netresearchgate.net

A Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method was linear over a range of 1-100 µg/mL with a correlation coefficient of 0.9994. jfda-online.com

The range of the method is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable linearity, accuracy, and precision. wjarr.comphytojournal.com

Accuracy: Accuracy is determined by recovery studies, where a known amount of the standard compound is added to a sample and the percentage of the analyte recovered is calculated.

For an HPLC method, recovery was found to be between 96.6% and 99.9% when spiking a sample with standard podophyllotoxin at three different concentration levels (85 µg/ml, 170 µg/ml, and 340 µg/ml). phytojournal.com

An HPTLC method demonstrated an average percentage recovery of 100.71%. researchgate.netresearchgate.net

Using an LC/MS/MS method, the mean recovery for podophyllotoxin was 101.4%. jfda-online.com

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels:

Intra-day precision (Repeatability): Analysis of samples on the same day. For an HPLC method, the intra-day precision (%RSD) was 0.66%. researchgate.net

Inter-day precision (Intermediate Precision): Analysis of samples on different days. The inter-day %RSD for the same HPLC method was 0.68%. researchgate.net

An HPTLC method reported instrumental precision (%RSD) to be between 1.03% and 1.80%. researchgate.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. phytojournal.comresearchgate.net

One HPLC-UV method reported an LOD of 0.026 µg/mL and an LOQ of 0.106 µg/mL. phytojournal.comresearchgate.net

An HPLC-PDA method determined the LOD to be 50 µg and the LOQ to be 110 µg. plantsjournal.com

An LC/MS/MS method established an LOD of 2.40 ng/mL and an LOQ of 8.01 ng/mL. jfda-online.com

Robustness: Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For an HPLC method, robustness was tested by slightly altering the mobile phase flow rate (e.g., from 0.9 ml/min to 0.85 ml/min and 0.95 ml/min) and the mobile phase composition. phytojournal.com The low %RSD values under these varied conditions confirmed the method's robustness. phytojournal.com

Data Tables

Table 1: Validated HPLC Method Parameters for Podophyllotoxin Quantification

| Validation Parameter | Finding | Source |

|---|---|---|

| Linearity Range | 42.5 µg/mL - 850 µg/mL | phytojournal.com |

| Correlation Coefficient (R²) | > 0.998 | researchgate.net |

| Accuracy (% Recovery) | 96.6% - 99.9% | phytojournal.com |

| Intra-day Precision (%RSD) | 0.66% | researchgate.net |

| Inter-day Precision (%RSD) | 0.68% | researchgate.net |

| Limit of Detection (LOD) | 0.026 µg/mL | phytojournal.comresearchgate.net |

| Limit of Quantification (LOQ) | 0.106 µg/mL | phytojournal.comresearchgate.net |

Table 2: Validated HPTLC and LC/MS/MS Method Parameters for Podophyllotoxin

| Method | Validation Parameter | Finding | Source |

|---|---|---|---|

| HPTLC | Linearity Range | 150 - 2400 ng/spot | researchgate.netresearchgate.net |

| Accuracy (% Recovery) | 100.71% | researchgate.netresearchgate.net | |

| Instrumental Precision (%RSD) | 1.03% - 1.80% | researchgate.netresearchgate.net | |

| LOD / LOQ | Not specified in these terms | researchgate.netresearchgate.net | |

| LC/MS/MS | Linearity Range | 1 - 100 µg/mL | jfda-online.com |

| Accuracy (% Recovery) | 101.4% | jfda-online.com | |

| Limit of Detection (LOD) | 2.40 ng/mL | jfda-online.com | |

| Limit of Quantification (LOQ) | 8.01 ng/mL | jfda-online.com |

Future Directions and Research Gaps in Halogenated Podophyllotoxin Studies

Development of Novel Halogenated Podophyllotoxin (B1678966) Derivatives with Improved Efficacy and Specificity.

The synthesis of new halogenated podophyllotoxin derivatives is a key area of ongoing research. The goal is to create compounds with enhanced potency against cancer cells while minimizing toxicity to normal cells. mdpi.com Structure-activity relationship (SAR) studies are essential to guide the rational design of these novel analogs. For instance, research has shown that modifications at the C-4 position of the podophyllotoxin skeleton can lead to derivatives with significant antitumor activity. nih.gov

One promising approach is the hybridization of halogenated podophyllotoxin moieties with other pharmacophores known for their anticancer properties. researchgate.net This strategy aims to develop multi-target agents that can overcome drug resistance and improve specificity. researchgate.net For example, a 4-β-anilino-podophyllotoxin derivative has shown potential against multi-drug resistant tumor cells. mdpi.com

| Derivative Type | Rationale | Potential Advantage |

| 4-Halogenated Anilino Derivatives | Modification at the C-4 position to explore new interactions with the target protein. | Potent inhibitors of human DNA topoisomerase II. nih.gov |

| Halogenated Hybrids | Combining the halogenated podophyllotoxin scaffold with other anticancer agents. | Overcoming multidrug resistance and enhancing target specificity. researchgate.net |

| C-2' Halogenated Derivatives | Introduction of a halogen at the 2'-position of the pendant ring. | Potential for altered binding affinity and improved insecticidal activity. researchgate.net |

Future efforts should focus on synthesizing a diverse library of halogenated derivatives and screening them against a wide range of cancer cell lines, including resistant strains.

Comprehensive Elucidation of Off-Target Interactions and Refined Selectivity Profiles.

A significant challenge in drug development is understanding and minimizing off-target interactions, which can lead to adverse effects. nih.govnih.gov While halogenation can improve the selectivity of podophyllotoxin derivatives, a thorough investigation of their off-target binding profiles is necessary. usp.br Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be employed to predict potential off-target interactions early in the development process. nih.govresearchgate.net

Experimental methods are also crucial for a comprehensive understanding. Proteome-wide cellular thermal shift assays (CETSA®) can identify the direct and indirect targets of a compound in a physiological setting. omicscouts.com By comparing the interaction profiles of halogenated and non-halogenated analogs, researchers can gain insights into how halogenation influences selectivity. This knowledge is vital for optimizing the lead compounds to reduce potential side effects. nih.gov

Advanced Delivery Systems for Targeted Delivery of Halogenated Podophyllotoxin Analogues.

The poor water solubility and systemic toxicity of many podophyllotoxin derivatives hinder their clinical application. mdpi.comdiva-portal.org Advanced drug delivery systems (DDS) offer a promising solution to overcome these limitations. nih.gov Nanotechnology-based carriers, such as liposomes, micelles, and polymeric nanoparticles, can encapsulate halogenated podophyllotoxin analogs, improving their solubility and enabling targeted delivery to tumor tissues. mdpi.comdiva-portal.org

These nanocarriers can be designed to exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting. diva-portal.org Furthermore, their surface can be modified with specific ligands (e.g., antibodies, peptides) for active targeting of cancer cells, thereby increasing therapeutic efficacy and reducing systemic toxicity. diva-portal.org Stimuli-responsive DDS, which release the drug in response to specific triggers in the tumor microenvironment (e.g., pH, enzymes), represent another advanced strategy. mdpi.com

| Delivery System | Mechanism | Advantages |

| Liposomes | Encapsulation in a lipid bilayer. | Biocompatible, can carry both hydrophilic and hydrophobic drugs. |

| Polymeric Micelles | Self-assembly of amphiphilic block copolymers with a hydrophobic core for drug loading. | Improved solubility, prolonged circulation time. diva-portal.org |

| Nanoparticles | Entrapment of the drug within a solid polymeric matrix. | Controlled release, potential for surface functionalization for active targeting. diva-portal.org |

| Supramolecular Hydrogels | Formation of a hydrogel network through non-covalent interactions for drug entrapment. | Potential for co-delivery of multiple drugs and colon-specific delivery. researchgate.net |

Future research should focus on developing and optimizing these advanced delivery systems specifically for halogenated podophyllotoxin derivatives to enhance their therapeutic index.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding and Biomarker Discovery.

To fully understand the mechanism of action of halogenated podophyllotoxin derivatives, a systems-level approach is required. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to these compounds. mdpi.comfrontiersin.org This approach can help to identify not only the primary targets but also the downstream signaling pathways affected by the drug. mdpi.com

By correlating multi-omics data with drug sensitivity profiles across different cancer cell lines, it is possible to identify biomarkers that predict patient response. medrxiv.org This is a crucial step towards personalized medicine, where treatments can be tailored to the specific molecular characteristics of a patient's tumor. mdpi.com For example, identifying specific gene mutations or protein expression levels that confer sensitivity or resistance to a particular halogenated analog would enable better patient stratification in clinical trials.

Exploration of Halogenated Podophyllotoxin Analogues in Other Emerging Therapeutic Areas.

While the primary focus of podophyllotoxin research has been on cancer, its derivatives have shown promise in other therapeutic areas. mdpi.com For instance, podophyllotoxin and its analogs have demonstrated antiviral and anti-inflammatory properties. mdpi.comnih.gov The introduction of halogens could potentially modulate these activities, opening up new avenues for research.

Future studies should explore the potential of halogenated podophyllotoxin analogs in treating a broader range of diseases. This could include viral infections, inflammatory disorders, and even neurodegenerative diseases. mdpi.com Screening these compounds against various disease models and elucidating their mechanisms of action in these new contexts could lead to the discovery of novel therapeutic applications beyond oncology.

Q & A

Q. What are the key considerations for validating podophyllotoxin chloride identity and purity in laboratory settings?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to confirm structural identity, referencing the CAS number (518-28-5) for cross-verification .

- Assess purity via mass spectrometry (MS) and thin-layer chromatography (TLC), ensuring consistency with reported melting points (e.g., 181°C for solid-phase transitions) .

- Validate protocols against certified reference materials (CRMs) from reputable suppliers (e.g., Biosynth) .

Q. What experimental approaches are recommended for assessing this compound's cytotoxicity in cancer cell lines?

Methodological Answer:

- Employ standardized assays like MTT or XTT to measure cell viability, supplemented with apoptosis markers (e.g., Annexin V/PI staining) .

- Use triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) to evaluate anti-proliferative effects via scratch assays and transwell migration tests .

- Normalize data to vehicle controls and replicate experiments across multiple cell passages to ensure reproducibility .

Q. What chromatographic techniques are optimal for quantifying podophyllotoxin in complex biological matrices?

Methodological Answer:

Q. What safety protocols are critical when handling this compound in laboratory environments?

Methodological Answer:

- Use NIOSH/MSHA-certified respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection .

- Store at 2–8°C in sealed containers to prevent degradation and avoid exposure to incompatible solvents .

- Implement mechanical ventilation and emergency showers in workspaces to mitigate inhalation/contact risks .

Advanced Research Questions

Q. How can researchers address discrepancies in reported podophyllotoxin cytotoxicity data across different tumor models?

Methodological Answer:

- Cross-validate cell line authenticity (via STR profiling) and control for genetic drift by using low-passage cells .

- Standardize assay conditions (e.g., incubation time, serum concentration) to reduce inter-lab variability .

- Perform meta-analyses of published data to identify confounding factors (e.g., formulation purity, solvent toxicity) .

Q. What methodological strategies are effective for optimizing podophyllotoxin yield in plant-based biosynthesis systems?

Methodological Answer:

- Cultivate Podophyllum hexandrum at 15°C in peat-perlite soil to enhance lignan biosynthesis gene expression .

- Apply methyl jasmonate (250 μM) as an elicitor to increase podophyllotoxin production 7–8 fold in suspension cultures .

- Monitor soil pH (optimal: 5.5–6.5) and nitrogen content to correlate with root biomass and compound accumulation .

Q. How can metabolic engineering be applied to produce podophyllotoxin in heterologous microbial hosts?

Methodological Answer:

- Clone key pathway genes (e.g., PLR, CYP719A23) into Saccharomyces cerevisiae or E. coli for deoxypodophyllotoxin synthesis .

- Address enzyme compartmentalization by targeting cytochrome P450s to endoplasmic reticulum membranes .

- Optimize fermentation conditions (e.g., dissolved oxygen, temperature) to stabilize base-sensitive intermediates like the trans-lactone moiety .

Q. What statistical frameworks are appropriate for analyzing multifactorial influences on podophyllotoxin biosynthesis?

Methodological Answer:

- Apply factorial ANOVA to assess interactions between variables (e.g., soil type × temperature × jasmonate treatment) .

- Use linear mixed-effects models to account for plant-to-plant variability in greenhouse trials .

- Validate predictive models via leave-one-out cross-validation (LOOCV) to ensure robustness .

Q. How should researchers design comparative studies to evaluate novel podophyllotoxin formulations against established treatments?

Methodological Answer:

- Conduct randomized controlled trials (RCTs) with blinded outcome assessments to compare efficacy (e.g., 0.5% solution vs. 0.15% cream) .

- Use meta-analytic pooling (fixed-effects models) to calculate risk ratios (RRs) for clearance rates, adjusting for study heterogeneity .

- Include recurrence rates and side-effect profiles (e.g., erythema, edema) as secondary endpoints .

Q. What computational approaches facilitate the design of podophyllotoxin derivatives with improved therapeutic indices?

Methodological Answer:

- Apply molecular docking to screen derivatives for tubulin-binding affinity and reduced cytotoxicity to non-cancerous cells .

- Use quantitative structure-activity relationship (QSAR) models to predict ADMET properties of novel analogs .

- Validate hits in syngeneic mouse models to assess in vivo efficacy and toxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.